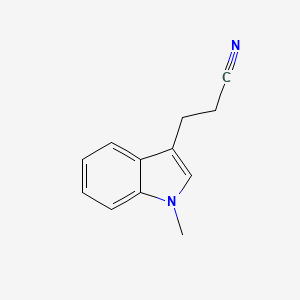

3-(1-methyl-1H-indol-3-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-(1-methylindol-3-yl)propanenitrile |

InChI |

InChI=1S/C12H12N2/c1-14-9-10(5-4-8-13)11-6-2-3-7-12(11)14/h2-3,6-7,9H,4-5H2,1H3 |

InChI Key |

JDBRHODMJAICCZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CCC#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 1 Methyl 1h Indol 3 Yl Propanenitrile

Direct C3-Functionalization of 1-Methylindole (B147185)

The C3 position of the indole (B1671886) ring is the most nucleophilic site, making it the preferred location for electrophilic aromatic substitution and related reactions. chemrxiv.org This inherent reactivity is exploited in several methods for the direct introduction of a 3-cyanopropyl group or a precursor.

Michael Addition Reactions with Acrylonitrile (B1666552) Derivatives

The Michael addition, or conjugate addition, of an indole to an activated olefin like acrylonitrile is a direct and atom-economical method for forming a C-C bond at the C3 position. researchgate.net This reaction involves the addition of the nucleophilic C3 of 1-methylindole to the β-carbon of an acrylonitrile derivative.

In base-catalyzed Michael additions, a strong base is used to deprotonate the indole N-H, or in the case of N-substituted indoles, to enhance the nucleophilicity of the C3 position or catalyze the reaction through other mechanisms. researchgate.net While the N-H of unsubstituted indole is acidic and readily deprotonated, 1-methylindole lacks this proton. However, base-catalyzed additions can still proceed. The reaction involves the nucleophilic attack of the C3-position of 1-methylindole on acrylonitrile. Strong bases like potassium tert-butoxide can facilitate this process, although harsh conditions may sometimes lead to polymerization of the acrylonitrile acceptor. nsf.gov

Reaction Scheme: 1-Methylindole reacts with acrylonitrile in the presence of a base to yield 3-(1-methyl-1H-indol-3-yl)propanenitrile.

Mechanism: The base promotes the conjugate addition of the electron-rich indole ring to the electron-deficient alkene.

| Catalyst/Base | Michael Acceptor | Conditions | Outcome |

| Potassium tert-Butoxide | Acrylonitrile | Solvent (e.g., THF, DMF), elevated temperature | Formation of the C3-cyanoethylated product. |

| Sodium Hydride | Acrylonitrile | Aprotic solvent | Can promote the reaction, though often used for N-H deprotonation. |

Lewis acids are highly effective in catalyzing the functionalization of indoles. nih.govorganic-chemistry.org They activate the electrophile, making it more susceptible to nucleophilic attack by the indole. In the context of cyanoalkylation, Lewis acids can activate acrylonitrile or other cyanated electrophiles. A notable method involves the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the formal cyanoalkylation of indoles with cyanohydrins. acs.org

This reaction proceeds by the Lewis acid-catalyzed activation of a cyanohydrin, such as acetone (B3395972) cyanohydrin, which then acts as an electrophilic source for the C3-alkylation of 1-methylindole. This approach allows for the synthesis of nitriles bearing α-quaternary carbon centers. acs.org Although the direct addition to acrylonitrile is more common, this related transformation highlights the power of Lewis acid catalysis in forming C3-cyanoalkylated indoles. acs.org

| Lewis Acid Catalyst | Electrophile | Solvent | Temperature | Yield | Reference |

| B(C₆F₅)₃ (5 mol %) | Acetone Cyanohydrin | MeCN | 80 °C | ~99% | acs.org |

| Indium Catalysts | Ketone/Trimethylsilyl cyanide | Not specified | Not specified | Good | acs.org |

Friedel-Crafts Type Acylation/Alkylation Precursors Leading to Propanenitrile

The Friedel-Crafts reaction is a classic method for C-C bond formation on aromatic rings. For indoles, acylation typically occurs regioselectively at the C3 position. nih.gov A two-step sequence can be envisioned where a Friedel-Crafts reaction installs a three-carbon precursor, which is subsequently converted to the nitrile.

Acylation: 1-Methylindole can be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid (e.g., AlCl₃, SnCl₄) to yield 3-(3-chloro-1-oxopropyl)-1-methyl-1H-indole. nih.gov

Transformation: The resulting ketone can be reduced to an alcohol (e.g., using NaBH₄) or fully reduced to the alkane (e.g., Wolff-Kishner or Clemmensen reduction). The terminal chloride can then be displaced by a cyanide nucleophile (e.g., NaCN, KCN) to form the final propanenitrile product.

This approach provides a versatile, albeit longer, route to the target compound.

Radical Cyclization Strategies for C3-Functionalization Precursors

Radical reactions offer an alternative pathway for indole functionalization. Research has shown that radical additions to the C3 position of the indole nucleus can be facile. bohrium.com A strategy could involve the generation of a radical at the terminus of a side chain attached elsewhere on the indole, which then cyclizes onto the C3 position. More directly, an intermolecular radical addition can be employed.

A photoredox-mediated Giese-type transformation has been used for the dearomatization of electron-poor indoles, demonstrating the utility of radical additions to the indole C2-C3 double bond. nih.gov A similar intermolecular approach could involve the radical addition of a nitrile-containing species across the C2-C3 bond of 1-methylindole, followed by rearomatization to yield the C3-functionalized product.

Functional Group Transformations to Yield Propanenitrile Moiety

An alternative to direct C3-functionalization is to start with a 1-methylindole derivative that already possesses a three-carbon chain at the C3 position and then convert the terminal functional group into a nitrile.

A common precursor is N-methyl-tryptophol (1-methyl-1H-indole-3-ethanol). The synthesis can proceed via the following steps:

Activation of the Hydroxyl Group: The primary alcohol of N-methyl-tryptophol is converted into a good leaving group. This can be achieved by tosylation (using tosyl chloride and a base like pyridine) to form a tosylate or by reaction with reagents like PBr₃ to form the corresponding bromide.

Nucleophilic Substitution with Cyanide: The resulting tosylate or halide undergoes a nucleophilic substitution reaction (Sₙ2) with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This reaction displaces the leaving group and installs the nitrile functionality, yielding this compound.

This pathway is reliable and utilizes readily available starting materials. Another potential precursor is 1-methyl-1H-indole-3-propanoic acid. The carboxylic acid can be converted to the nitrile through various methods, such as conversion to the primary amide followed by dehydration (e.g., using SOCl₂, P₂O₅, or POCl₃). researchgate.net

| Precursor Compound | Intermediate | Reagents for Nitrile Formation | Reference |

| 1-Methyl-1H-indole-3-ethanol | 3-(2-Bromoethyl)-1-methyl-1H-indole | KCN or NaCN in DMSO/DMF | General Sₙ2 methodology |

| 1-Methyl-1H-indole-3-propanoic acid | 3-(1-Methyl-1H-indol-3-yl)propanamide | SOCl₂, P₂O₅, POCl₃ | researchgate.net |

| 1-Methyl-1H-indole-3-carboxaldehyde | (E)-3-(1-Methyl-1H-indol-3-yl)acrylonitrile | Knoevenagel condensation with acetonitrile, then reduction | nih.gov |

Nitrile Group Introduction (e.g., from Amides or Aldehydes)

The introduction of a nitrile functional group is a fundamental transformation in organic synthesis. For the preparation of this compound, this can be accomplished by the dehydration of the corresponding amide, 3-(1-methyl-1H-indol-3-yl)propanamide, or through a two-step conversion of the aldehyde, 1-methyl-1H-indole-3-propanal.

Dehydration of 3-(1-methyl-1H-indol-3-yl)propanamide can be effectively carried out using various dehydrating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅). The reaction mechanism generally involves the activation of the amide carbonyl oxygen by the dehydrating agent, converting it into a good leaving group. Subsequent elimination of water furnishes the desired nitrile.

Alternatively, the synthesis can commence from 1-methyl-1H-indole-3-propanal. This aldehyde can be converted to its corresponding oxime by reaction with hydroxylamine (B1172632) (NH₂OH). The resulting 1-methyl-1H-indole-3-propanal oxime can then be subjected to dehydration to yield this compound. A variety of reagents can effect this dehydration, including acetic anhydride, thionyl chloride, or phosphorus oxychloride.

| Starting Material | Reagent(s) | Product |

| 3-(1-methyl-1H-indol-3-yl)propanamide | POCl₃ or SOCl₂ | This compound |

| 1-methyl-1H-indole-3-propanal | 1. NH₂OH·HCl 2. Ac₂O or SOCl₂ | This compound |

Reduction of α,β-Unsaturated Nitriles or Oxo-Nitriles (e.g., 3-oxo-3-(1-methyl-1H-indol-3-yl)propanenitrile precursors)

A prominent pathway to this compound involves the reduction of a precursor containing a carbonyl group, specifically 3-oxo-3-(1-methyl-1H-indol-3-yl)propanenitrile. This β-ketonitrile is a versatile intermediate in the synthesis of various indole derivatives. The reduction of the keto group to a methylene (B1212753) group can be achieved through several established methods.

One such method is the Wolff-Kishner reduction . nrochemistry.comwikipedia.org This reaction involves the conversion of the ketone to a hydrazone by treatment with hydrazine (B178648) (N₂H₄), followed by base-catalyzed decomposition of the hydrazone at elevated temperatures to yield the corresponding alkane. nrochemistry.comwikipedia.org The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly employed variant of this reaction. lscollege.ac.in

Another powerful method is catalytic hydrogenation . The oxo-nitrile precursor can be reduced over a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The reaction conditions, including solvent, temperature, pressure, and the presence of additives, can be optimized to achieve high conversion and selectivity for the desired methylene product. nih.govresearchgate.net Acidic additives are sometimes employed to prevent side reactions and improve the yield of the primary amine in the case of nitrile reduction, although for the reduction of the ketone to a methylene group, neutral or slightly acidic conditions are often preferred. researchgate.nethidenanalytical.com

| Precursor | Reduction Method | Key Reagents/Catalyst | Product |

| 3-oxo-3-(1-methyl-1H-indol-3-yl)propanenitrile | Wolff-Kishner Reduction | N₂H₄, KOH, diethylene glycol | This compound |

| 3-oxo-3-(1-methyl-1H-indol-3-yl)propanenitrile | Catalytic Hydrogenation | H₂, Pd/C | This compound |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. For the synthesis of this compound, several green chemistry approaches can be considered.

Conducting reactions in the absence of a solvent minimizes waste, reduces environmental impact, and can sometimes lead to improved reaction rates and yields. The cyanoethylation of indoles, a key reaction for the synthesis of the target molecule, can potentially be carried out under solvent-free conditions. researchgate.net This typically involves heating a mixture of the indole and acrylonitrile, often in the presence of a catalyst. researchgate.netresearchgate.net The use of solid-supported catalysts or basic resins like Amberlyst A-21 can facilitate these solvent-free reactions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net The application of microwave irradiation can lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of indole derivatives has been shown to benefit from microwave assistance in various reactions, including the Madelung indole synthesis and the Leimgruber–Batcho reaction. researchgate.netsciforum.net The cyanoethylation of 1-methylindole could likely be enhanced by microwave irradiation, potentially allowing for shorter reaction times and milder conditions. nih.govnih.gov

The development of efficient and selective catalysts is a cornerstone of green chemistry. For the synthesis of this compound, particularly through the cyanoethylation of 1-methylindole, the choice of catalyst is crucial. While traditional methods often employ strong bases, research is ongoing into the development of more sustainable catalysts. asianpubs.org Heterogeneous catalysts, such as basic resins or supported metal catalysts, offer advantages in terms of ease of separation and reusability. researchgate.net The use of organocatalysts, such as L-proline, has also been explored for the synthesis of 3-substituted indoles via multi-component reactions, highlighting a trend towards more environmentally friendly catalytic systems. researchgate.net For the reduction of the oxo-nitrile precursor, the development of highly active and selective hydrogenation catalysts, such as palladium on various supports, is an active area of research aimed at improving the efficiency and sustainability of this transformation. nih.govresearchgate.nethidenanalytical.com

Advanced Spectroscopic and Structural Elucidation of 3 1 Methyl 1h Indol 3 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering deep insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-(1-methyl-1H-indol-3-yl)propanenitrile provides a map of the proton environments within the molecule. The indole (B1671886) ring protons typically resonate in the aromatic region (δ 7.0-8.0 ppm), with their specific shifts influenced by the electron-donating nitrogen atom and the substitution pattern. The N-methyl group introduces a characteristic singlet in the upfield region, while the propanenitrile side chain exhibits two triplet signals corresponding to the adjacent methylene (B1212753) groups.

Based on analyses of similar structures, such as N-methylindole and other 3-substituted indoles, the following proton chemical shifts are anticipated.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H-4 |

| ~7.30 | d | 1H | H-7 |

| ~7.25 | t | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~7.05 | s | 1H | H-2 |

| ~3.75 | s | 3H | N-CH₃ |

| ~3.10 | t | 2H | -CH₂-CN |

| ~2.70 | t | 2H | Indole-CH₂- |

Note: Predicted values are based on typical chemical shifts of N-methylindole and alkyl-substituted indoles. Actual experimental values may vary slightly.

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The indole ring carbons display signals in the downfield region (δ 100-140 ppm). The nitrile carbon presents a distinct signal, while the aliphatic carbons of the N-methyl and propanenitrile side chain are found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~137.0 | C-7a |

| ~128.5 | C-2 |

| ~126.5 | C-3a |

| ~121.5 | C-6 |

| ~120.0 | C-4 |

| ~119.5 | C-5 |

| ~118.0 | -CN |

| ~110.0 | C-3 |

| ~109.5 | C-7 |

| ~32.5 | N-CH₃ |

| ~20.0 | Indole-CH₂- |

| ~15.0 | -CH₂-CN |

Note: These are estimated chemical shifts based on known data for N-methylindole and propionitrile (B127096) moieties. The nitrile carbon shift is a key identifier.

While direct experimental 2D NMR data for this specific molecule is not widely available, the expected correlations can be predicted to confirm the structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between the protons on adjacent carbons. Key expected correlations include the coupling between the protons of the two methylene groups in the propanenitrile side chain, as well as couplings between the aromatic protons on the indole ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. For instance, correlations would be expected between the N-methyl protons and the C-2 and C-7a carbons of the indole ring. Also, the protons of the methylene group attached to the indole ring (Indole-CH₂-) would show correlations to C-2, C-3, and C-3a of the indole nucleus, confirming the position of the side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A prominent feature would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The aromatic C-H stretching of the indole ring would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. The spectrum would also feature characteristic aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Indole) |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~2250 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1470 | C-H Bend | CH₃, CH₂ |

| ~740 | C-H Out-of-plane Bend | ortho-disubstituted |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound by measuring its mass with very high precision. The molecular formula of this compound is C₁₂H₁₂N₂.

The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and would be a key value to confirm the compound's identity in an HRMS analysis.

Table 4: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 184.1000 |

| [M+H]⁺ | 185.1073 |

| [M+Na]⁺ | 207.0893 |

The observation of an ion with an m/z value matching the calculated exact mass to within a few parts per million (ppm) would provide strong evidence for the elemental composition of C₁₂H₁₂N₂.

Fragmentation Pattern Analysis (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. This analysis involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the subsequent analysis of the resulting fragment ions. This data is instrumental in confirming the connectivity of atoms within the molecule.

For this compound, the expected fragmentation in an MS/MS experiment would likely involve characteristic cleavages of the indole ring and the propanenitrile side chain. Key fragmentation pathways would be anticipated to include:

Loss of the cyano group (-CN): This would result in a significant fragment ion, indicating the presence of the nitrile functionality.

Cleavage of the bond between the indole ring and the propanenitrile side chain: This would generate a stable 1-methyl-1H-indol-3-yl cation, a common fragment for 3-substituted indoles.

Fragmentation within the propanenitrile chain: Cleavage at various points along the three-carbon chain would produce a series of smaller fragment ions.

Despite the predictability of these fragmentation patterns based on the principles of mass spectrometry and the known behavior of related indole derivatives, specific experimental MS/MS data for this compound is not currently available in published scientific literature. Therefore, a detailed table of fragment ions and their relative abundances cannot be provided at this time.

Reactivity and Reaction Mechanisms of 3 1 Methyl 1h Indol 3 Yl Propanenitrile

Reactivity of the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, which makes it highly reactive towards electrophiles. The presence of the nitrogen atom's lone pair of electrons delocalized into the aromatic system enhances the electron density, particularly at the C3 position. However, in 3-(1-methyl-1H-indol-3-yl)propanenitrile, the C3 position is substituted, directing further reactions to other positions on the ring. The N-methylation also influences the reactivity and stability of the indole nucleus.

With the C3 position occupied, electrophilic aromatic substitution on the 1-methylindole (B147185) nucleus of this compound will occur at the C2, C4, C5, C6, or C7 positions. The precise location of substitution is influenced by the nature of the electrophile and the reaction conditions. Generally, for 3-alkylindoles, the next most favored position for electrophilic attack is often the C2 position, followed by positions on the benzene (B151609) ring (C4, C5, C6, C7).

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comwikipedia.orgyoutube.com For 3-substituted indoles, formylation commonly occurs at the C2 position. The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich indole ring. wikipedia.orgyoutube.com The resulting iminium ion is then hydrolyzed to yield the aldehyde.

Nitration: The nitration of indoles can be complex and is sensitive to the reaction conditions. Strong acidic conditions can lead to polymerization. However, milder nitrating agents can be employed. For 1,2,3-trimethylindole, nitration in concentrated sulfuric acid leads to the 5-nitro derivative. umn.edu Given the 3-alkyl substituent in the target molecule, nitration is expected to occur on the benzene portion of the indole ring, likely at the C5 or C6 position, depending on the specific nitrating agent and conditions used. umn.eduacs.org

Halogenation: Halogenation of indoles can also be directed to various positions. For instance, the bromination of 3-methylindoles with N-bromosuccinimide (NBS) can be controlled to occur at either the C2 position (electrophilic substitution) or the C3-alkyl group (radical substitution), depending on the reaction conditions and the nature of the N1-substituent. acs.org For this compound, electrophilic halogenation is anticipated to favor the C2 position or positions on the benzene ring. acs.org

| Reaction | Reagents | Predicted Major Product Position of Substitution |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | C5 or C6 |

| Bromination | NBS, CCl₄ (electrophilic conditions) | C2 |

The electron-rich nature of the indole nucleus makes it susceptible to oxidation. nih.gov The course of the oxidation is dependent on the oxidant and the reaction conditions.

Oxidation with N-Bromosuccinimide (NBS): NBS can act as an oxidizing agent for indoles, often leading to the formation of oxindoles. organic-chemistry.orgmasterorganicchemistry.com In the case of 3-substituted indoles, oxidation typically occurs at the C2 position to yield a 2-oxindole derivative. This transformation is believed to proceed through an initial bromination at the C2 position, followed by hydrolysis.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com In the context of the indole nucleus, ozonolysis can lead to the cleavage of the C2-C3 double bond, resulting in the formation of a keto-amide derivative after workup. This reaction demonstrates the susceptibility of the pyrrole (B145914) ring to oxidative cleavage.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Oxidation with NBS | NBS, H₂O | 1-Methyl-3-(2-cyanoethyl)-1,3-dihydro-2H-indol-2-one |

| Ozonolysis | 1. O₃; 2. Reductive or oxidative workup | N-(2-formylphenyl)-N-methyl-4-oxobutanamide (after further transformations) |

Reduction of the indole ring system can lead to the formation of indolines (2,3-dihydroindoles) or, under more forcing conditions, octahydroindoles.

Catalytic Hydrogenation: The catalytic hydrogenation of indoles to indolines can be achieved using various catalysts such as platinum, palladium, or rhodium. The reduction of N-methylindole to 1-methylindoline (B1632755) has been reported. researchgate.net This process involves the addition of hydrogen across the C2-C3 double bond of the pyrrole ring. The conditions, including catalyst choice, pressure, and temperature, are crucial to prevent over-reduction of the benzene ring.

Birch Reduction: The Birch reduction utilizes an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source to reduce aromatic rings. nrochemistry.comwikipedia.orgmasterorganicchemistry.com For N-alkylindoles, the Birch reduction can lead to the formation of 4,7-dihydro or 4,5,6,7-tetrahydroindole derivatives. baranlab.org This method offers a way to selectively reduce the benzene portion of the indole nucleus while leaving the pyrrole ring intact, a transformation complementary to catalytic hydrogenation.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-(1-Methylindolin-3-yl)propanenitrile |

| Birch Reduction | Na, NH₃ (l), EtOH | 3-(1-Methyl-4,7-dihydro-1H-indol-3-yl)propanenitrile |

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo both reduction and hydrolysis to yield amines and carboxylic acid derivatives, respectively.

The triple bond of the nitrile group can be fully or partially reduced.

Reduction to a Primary Amine: A common and efficient method for the reduction of nitriles to primary amines is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reaction involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by protonation during workup to yield the corresponding primary amine, 3-(1-methyl-1H-indol-3-yl)propan-1-amine. Catalytic hydrogenation over catalysts like Raney nickel can also be employed for this transformation.

Partial Reduction to an Imine/Aldehyde: Using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), it is possible to achieve a partial reduction of the nitrile to an imine. chemistrysteps.com Subsequent hydrolysis of the intermediate imine during aqueous workup leads to the formation of an aldehyde, 3-(1-methyl-1H-indol-3-yl)propanal.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Full Reduction | 1. LiAlH₄, THF; 2. H₂O | 3-(1-Methyl-1H-indol-3-yl)propan-1-amine |

| Partial Reduction and Hydrolysis | 1. DIBAL-H, Toluene; 2. H₃O⁺ | 3-(1-Methyl-1H-indol-3-yl)propanal |

The nitrile group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) leads to the formation of a carboxylic acid. The reaction mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. Tautomerization and further hydrolysis of the intermediate amide yield the carboxylic acid, 3-(1-methyl-1H-indol-3-yl)propanoic acid, and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base (e.g., NaOH or KOH) also results in the formation of the carboxylic acid, which is deprotonated under the basic conditions to give a carboxylate salt. youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Subsequent protonation and tautomerization lead to an amide, which is then further hydrolyzed to the carboxylate. Acidification of the reaction mixture is required to obtain the free carboxylic acid. Under milder basic conditions, it is sometimes possible to isolate the intermediate amide, 3-(1-methyl-1H-indol-3-yl)propanamide. arkat-usa.org

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq), Δ | 3-(1-Methyl-1H-indol-3-yl)propanoic acid |

| Base-Catalyzed Hydrolysis (vigorous) | 1. NaOH (aq), Δ; 2. H₃O⁺ | 3-(1-Methyl-1H-indol-3-yl)propanoic acid |

| Base-Catalyzed Hydrolysis (mild) | NaOH (aq), controlled temperature | 3-(1-Methyl-1H-indol-3-yl)propanamide |

Nucleophilic Addition Reactions to the Nitrile

The nitrile group (C≡N) in this compound is an electrophilic center, susceptible to attack by various nucleophiles. These reactions typically involve the addition of a nucleophile to the carbon atom of the nitrile, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. chemistrysteps.com

Strong nucleophiles, such as hydride reagents like lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.org The reaction proceeds through a two-step hydride addition. The initial attack forms an imine salt intermediate, which is then attacked by a second hydride equivalent. chemistrysteps.comlibretexts.org Subsequent aqueous workup protonates the resulting dianion to yield 3-(1-methyl-1H-indol-3-yl)propan-1-amine. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate a partial reduction, leading to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Hydrolysis of the nitrile group under acidic or basic conditions can convert it into a carboxylic acid, yielding 3-(1-methyl-1H-indol-3-yl)propanoic acid, or an amide under controlled conditions. Furthermore, organometallic reagents like Grignard reagents (RMgX) can add to the nitrile to form ketones after hydrolysis of the initial imine intermediate.

| Reaction Type | Reagent(s) | Intermediate | Product |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion, Dianion | 3-(1-methyl-1H-indol-3-yl)propan-1-amine |

| Partial Reduction | 1. DIBAL-H 2. H₂O | Iminium anion | 3-(1-methyl-1H-indol-3-yl)propanal |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Amide | 3-(1-methyl-1H-indol-3-yl)propanoic acid |

| Organometallic Addition | 1. RMgX 2. H₃O⁺ | Imine salt | 1-(1-methyl-1H-indol-3-yl)alkan-2-one |

Reactivity of the Aliphatic Propanenitrile Chain

Alpha-Carbon Reactivity and Alkylation

The methylene (B1212753) group adjacent to the nitrile (the α-carbon) in this compound possesses acidic protons. The electron-withdrawing nature of the cyano group stabilizes the conjugate base (a carbanion), facilitating its formation upon treatment with a suitable base. This carbanion is a potent nucleophile and can react with various electrophiles, most notably alkyl halides, in α-alkylation reactions.

The formation of the carbanion enables the introduction of alkyl, allyl, or benzyl (B1604629) groups at the α-position. This reaction is a key method for elaborating the aliphatic chain of the molecule. However, it is important to note that the indole ring itself, particularly the C3 position in non-substituted indoles, is highly nucleophilic. wikipedia.orgbhu.ac.in In the case of the title compound, the C3 position is already substituted, which directs reactivity towards other sites. Competing N-alkylation is also a possibility with certain indole derivatives, though the N1 position is already methylated in the title compound. nih.gov The direct C2-alkylation of the indole nucleus is another potential pathway, often catalyzed by strong acids. frontiersin.orgresearchgate.net Therefore, achieving selective α-alkylation of the propanenitrile chain requires careful selection of reaction conditions, typically involving strong, non-nucleophilic bases at low temperatures to favor kinetic deprotonation at the α-carbon.

| Base | Electrophile (R-X) | Product |

| Sodium hydride (NaH) | Methyl iodide (CH₃I) | 2-Methyl-3-(1-methyl-1H-indol-3-yl)propanenitrile |

| Lithium diisopropylamide (LDA) | Benzyl bromide (BnBr) | 2-Benzyl-3-(1-methyl-1H-indol-3-yl)propanenitrile |

| Potassium tert-butoxide (t-BuOK) | Allyl bromide | 2-Allyl-3-(1-methyl-1H-indol-3-yl)propanenitrile |

Cyclization Reactions Involving the Nitrile and Indole Moieties

The proximity of the propanenitrile chain to the indole ring allows for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These reactions can be initiated by activating either the indole ring or the nitrile group.

One significant pathway involves the palladium-catalyzed intramolecular addition of an indole C-H bond (typically at the nucleophilic C2 position) across the carbon-nitrogen triple bond of the nitrile. acs.orgnih.govacs.org This type of reaction can construct novel fused polycyclic indoles, such as tetrahydropyrido[1,2-a]indole derivatives. acs.orgnih.gov The reaction typically requires a palladium catalyst, such as Pd(OAc)₂, and a ligand. acs.org This strategy provides a powerful method for building molecular complexity from a relatively simple precursor.

Alternatively, electrophilic cyclization can occur. nih.gov Under acidic conditions, the nitrile nitrogen can be protonated, activating the cyano group. The electron-rich indole ring, acting as an intramolecular nucleophile, can then attack the activated nitrile carbon. This process, analogous to the Bischler-Napieralski or Pictet-Spengler reactions, would lead to the formation of a new six-membered ring fused to the indole core. The success of such a reaction depends on the relative nucleophilicity of the C2 and C4 positions of the 1-methylindole ring.

Mechanistic Studies of Key Transformations

Kinetic Investigations of Reaction Pathways

While specific kinetic data for reactions of this compound are not extensively documented, the principles of kinetic analysis can be applied to understand its reaction mechanisms. Kinetic studies involve measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature) to determine the rate law, activation energy, and other kinetic parameters. rsc.org

For instance, in the α-alkylation of the propanenitrile chain, a kinetic study would likely reveal a rate law that is first order in the indole substrate and first order in the alkylating agent, assuming the initial deprotonation step is rapid and reversible or that the subsequent alkylation is the rate-determining step. Monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy would allow for the calculation of rate constants. acs.org

| Reaction Studied | Parameters to Measure | Potential Insights from Data |

| α-Alkylation | Rate vs. [Substrate], [Base], [Alkyl Halide] | Determination of reaction order, rate constant, identification of rate-determining step. |

| Pd-Catalyzed Cyclization | Rate vs. [Substrate], [Catalyst], [Ligand] | Elucidation of the catalytic cycle, effect of ligand on reaction rate, catalyst resting state. |

| Acid-Catalyzed Hydrolysis | Rate vs. [Substrate], [H⁺] | Understanding the role of the acid catalyst, mechanism of water addition. |

Identification of Intermediates and Transition States

The transformations of this compound proceed through various transient species, including intermediates and transition states. ucsb.edu While often too short-lived to be isolated, their existence can be inferred from trapping experiments or identified using spectroscopic and computational methods. bioengineer.org

In nucleophilic additions to the nitrile, the key intermediate is a tetrahedral imine anion or a related metal-complexed species. chemistrysteps.comlibretexts.org For α-alkylation , the crucial intermediate is the resonance-stabilized carbanion formed by deprotonation of the α-carbon. This species exists in a specific conformation that dictates the stereochemical outcome of the alkylation.

In cyclization reactions, more complex intermediates are proposed. For example, acid-catalyzed electrophilic cyclization may proceed through a vinyl cation or a protonated nitrile intermediate. Palladium-catalyzed C-H activation/cyclization pathways involve a series of organometallic intermediates, including palladacycles formed after the initial C-H activation step. acs.orgmdpi.com In some reactions of 3-substituted indoles, highly reactive alkylideneindolenine intermediates can be formed through the elimination of a leaving group, which then react with nucleophiles. rsc.org

Modern computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying these transient species. acs.orgcopernicus.org Calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. acs.orgacs.org This allows for the determination of activation energy barriers and reaction thermodynamics, providing deep insight into the reaction mechanism and selectivity. acs.orgnews-medical.net For instance, computational studies on indole reactions have been used to investigate reaction pathways, rationalize regioselectivity, and model the structure of transition states. acs.orgresearchgate.net

Theoretical and Computational Investigations of 3 1 Methyl 1h Indol 3 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its density-functional-based equivalent) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. chemrxiv.org It is often favored for its balance of accuracy and computational cost, making it suitable for studying indole (B1671886) derivatives. researchgate.net DFT calculations can determine the optimized geometry of 3-(1-methyl-1H-indol-3-yl)propanenitrile, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Representative Molecular Properties Calculable via DFT Note: The values below are illustrative for a typical indole derivative and are not specific to this compound, as dedicated studies were not found.

| Property | Description | Typical Method |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | B3LYP/6-31G(d) |

| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | B3LYP/6-311+G(d,p) |

| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | B3LYP/6-31G(d) |

| Polarizability | The tendency of the electron cloud to be distorted by an external electric field. | B3LYP/6-311+G(d,p) |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | B3LYP/6-31G(d) |

DFT methods such as B3LYP and BLYP, paired with basis sets like 6-31G** or 6-311+G(d,p), have been successfully used to calculate the properties of the parent indole molecule and its derivatives. chemrxiv.orgresearchgate.net These calculations show how substituents on the indole ring affect the electron density and photophysical properties. chemrxiv.org

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this involves studying the rotation around the single bonds of the propanenitrile side chain attached to the indole ring.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using experimental parameters, offering high accuracy at a significant computational cost. These methods can be used to construct a potential energy surface by systematically rotating the dihedral angles of the side chain to locate the most stable conformers.

Semi-empirical methods , such as AM1, PM3, and MNDO, are much faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify the calculations. acs.orgwustl.edu While less accurate, they are highly effective for scanning the conformational space of larger molecules to identify low-energy structures, which can then be re-optimized using more rigorous DFT or ab initio methods. acs.orgderpharmachemica.com The theoretical study of the Fischer indole synthesis, for example, has utilized both ab initio and semi-empirical methods to analyze the geometries of various reaction intermediates. derpharmachemica.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile).

The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For indole derivatives, the HOMO is typically a π-orbital delocalized over the indole ring, making it susceptible to electrophilic attack, primarily at the C3 position. The presence of the electron-donating methyl group at the N1 position and the electron-withdrawing propanenitrile group at the C3 position in this compound will modulate the energies and spatial distribution of these frontier orbitals. DFT calculations are commonly used to compute the energies and visualize the shapes of the HOMO and LUMO, providing valuable predictions about the molecule's reactivity. pku.edu.cn

Table 2: FMO Parameters and Their Significance Note: This table presents general concepts of FMO theory applicable to the target molecule.

| Parameter | Formula | Chemical Significance |

| HOMO-LUMO Gap | Egap = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | The power of an atom to attract electrons to itself. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for confirming molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often performed with DFT (e.g., B3LYP/6-31G**), is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. modgraph.co.uk More recent approaches utilize machine learning algorithms trained on large experimental datasets to predict shifts with high accuracy. nih.gov For this compound, calculations would predict distinct signals for the N-methyl protons, the aliphatic protons of the propanenitrile chain, and the aromatic protons of the indole ring.

IR Frequencies: Theoretical vibrational (infrared) spectra can be calculated using DFT. researchgate.net These calculations determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. The predicted spectrum can be compared with experimental data to aid in the assignment of absorption bands. For this compound, key predicted vibrations would include the C≡N stretch of the nitrile group (typically ~2250 cm-1), C-H stretches for the aromatic, methyl, and aliphatic groups, and complex fingerprint vibrations for the indole ring. Calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations in the computational model. researchgate.net

Table 3: Predicted Characteristic IR Frequencies for this compound Note: These are general frequency ranges for the specified functional groups.

| Functional Group | Type of Vibration | Approximate Wavenumber (cm-1) |

| C≡N (Nitrile) | Stretching | 2260 - 2240 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Alkyl/Methyl) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Aromatic) | Stretching | 1350 - 1250 |

Molecular Docking and Dynamics Simulations

While molecular docking and dynamics simulations are most famous for predicting ligand-protein interactions in drug discovery, their principles can be extended to non-biological systems, such as the interaction of a molecule with a catalyst. nih.gov

Molecular Docking could be used to predict the preferred binding orientation of this compound onto the surface of a heterogeneous catalyst or within the active site of a homogeneous catalyst. The process involves sampling many possible conformations of the molecule at the catalyst's active site and scoring them based on factors like steric and electronic complementarity. This could provide insights into reaction mechanisms, for example, by identifying the most likely mode of adsorption prior to a catalytic hydrogenation of the nitrile group.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and a specific endpoint. nih.gov Although most QSAR studies on indole derivatives focus on biological activity, the methodology can be applied to non-biological properties. espublisher.comnih.gov

A hypothetical non-biological QSAR study could be developed to predict properties such as solubility, chromatographic retention time, or chemical reactivity. For this, a dataset of indole derivatives would be assembled, and various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric: Related to the 3D structure (e.g., molecular surface area).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges). nih.gov

Lipophilic: Related to the molecule's hydrophobicity (e.g., logP).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that correlates the descriptors with the property of interest. nih.gov Such a model could then be used to predict the non-biological properties of new, unsynthesized indole derivatives, guiding experimental work. However, specific QSAR studies focusing on non-biological endpoints for indole derivatives related to this compound are not present in the surveyed literature.

Applications in Advanced Organic Synthesis

Building Block for Complex Indole (B1671886) Architectures

The structure of 3-(1-methyl-1H-indol-3-yl)propanenitrile lends itself to being an excellent starting material for the construction of more elaborate indole-containing molecules. The indole nucleus is electron-rich and readily undergoes electrophilic substitution, primarily at the C2 position, given that the C3 position is already substituted. This reactivity allows for the introduction of a wide array of functional groups and the building of complex molecular scaffolds.

Furthermore, the cyanoethyl side chain provides a handle for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. chemistrysteps.comlibretexts.org These transformations convert the propanenitrile side chain into a versatile linker or a reactive site for further synthetic elaborations, enabling the construction of intricate indole alkaloids and other polycyclic systems.

Precursor for Fused Heterocyclic Ring Systems

A significant application of this compound in organic synthesis is its role as a precursor for the creation of fused heterocyclic ring systems. The reactivity of both the indole core and the nitrile side chain can be harnessed to construct new rings fused to the indole structure.

For instance, the nitrile group can participate in cyclization reactions. Under appropriate conditions, intramolecular cyclization can occur between the nitrile group and the C2 or C4 position of the indole ring, leading to the formation of novel polycyclic indole derivatives. While specific examples for the title compound are not abundant, related indole derivatives with nitrile-containing side chains are known to undergo such cyclizations to yield fused pyridino- or pyrazino-indole systems. The N-methylation in the target compound can influence the electronic properties of the indole ring and, consequently, the regioselectivity of these cyclization reactions.

Role in the Synthesis of Chiral Indole Derivatives (if applicable)

The synthesis of chiral indole derivatives is of paramount importance due to their prevalence in biologically active molecules. While this compound is not inherently chiral, it can be utilized in asymmetric synthesis to generate chiral products.

One potential pathway involves the asymmetric reduction of the nitrile group to a primary amine, which can be achieved using chiral reducing agents or catalysts. This would introduce a stereocenter at the end of the propyl side chain. Another approach is the functionalization of the C2 position of the indole ring with a chiral auxiliary or through an asymmetric catalytic reaction. The development of catalytic asymmetric Friedel-Crafts reactions of indoles is a powerful method for creating optically active indole derivatives. nih.gov

Strategies for the catalytic asymmetric synthesis of indole-based chiral heterocycles are continuously being developed, often utilizing versatile indole derivatives as starting materials. nih.gov The enantioselective N-alkylation of indoles and their analogs, catalyzed by dinuclear zinc-ProPhenol complexes, provides a route to N-alkylated indole derivatives with high enantiomeric ratios. nih.govnih.gov

Application as a Key Intermediate in Multi-Step Synthesis Schemes

In the realm of total synthesis and medicinal chemistry, molecules like this compound often serve as crucial intermediates in multi-step reaction sequences. The strategic placement of functional groups allows for a stepwise and controlled construction of a target molecule.

A notable example of a similar compound's role as a key intermediate is the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. This compound is a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic. nih.gov This highlights how propanenitrile derivatives can be integral to the synthesis of complex and medicinally relevant molecules. The synthesis of such intermediates often involves multiple, carefully planned steps to achieve the desired stereochemistry and functional group arrangement. nih.gov

Automated multi-step synthesis, often carried out in continuous flow systems, is becoming an increasingly important paradigm for the efficient construction of complex molecules, including alkaloids and other pharmacologically significant compounds. nih.govsyrris.jp The use of well-designed intermediates is central to the success of these automated synthetic routes.

Development of Novel Synthetic Methodologies Utilizing its Reactive Centers

The unique combination of an N-methylated indole ring and a propanenitrile side chain in this compound makes it an interesting substrate for the development of novel synthetic methodologies. Research in this area focuses on discovering new reactions and strategies that exploit the reactivity of its functional groups.

The C2 position of the N-methylindole core is a primary site for functionalization. Novel methods are continually being developed for the selective introduction of various substituents at this position. Visible light-induced photochemical reactions, for instance, have been used for the oxidative cleavage of aminomethylene groups at the C2 position of indoles to synthesize C2-carbonyl indoles. acs.org

The nitrile group itself is a versatile functional group that can undergo a variety of transformations. Beyond hydrolysis and reduction, nitriles can react with organometallic reagents, such as Grignard reagents, to form ketones. libretexts.orglibretexts.org They can also participate in cycloaddition reactions and be used to construct a wide range of heterocyclic systems. The development of new catalysts and reaction conditions for these transformations is an active area of research.

Explorations in Materials Science and Functional Materials

Potential in Organic Electronics (e.g., Semiconductors, OLEDs)

There is no published research investigating the potential of 3-(1-methyl-1H-indol-3-yl)propanenitrile as a material for organic electronics.

No studies were found that measure or discuss the charge transport properties (e.g., electron or hole mobility) of this compound.

The photophysical characteristics, such as absorption, emission spectra, and quantum yield, for this compound have not been reported in the context of organic light-emitting diodes (OLEDs) or other electronic devices.

Integration into Fluorescent Probe Design and Sensing Platforms

There is no available literature detailing the use or integration of this compound in the design of fluorescent probes or chemical sensing platforms.

Contribution to Polymer and Macromolecular Chemistry (if applicable)

No research has been found that describes the use of this compound as a monomer or functional component in polymer or macromolecular chemistry.

Self-Assembly and Supramolecular Chemistry Initiatives (if applicable)

The potential for this compound to participate in self-assembly or form supramolecular structures has not been explored in any available scientific studies.

Q & A

Q. Advanced

- Cross-validation : Compare DFT-calculated NMR shifts (e.g., using Gaussian) with experimental data to identify discrepancies in stereoelectronic effects .

- Dynamic effects : Account for solvent interactions in simulations (e.g., PCM model for DMSO) to align with observed shifts.

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned structures when X-ray data conflicts with expected geometry .

How does the nitrile group influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights support this?

Advanced

The nitrile group acts as an electrophilic site, enabling:

- Nucleophilic additions : Reaction with Grignard reagents to form ketones after hydrolysis.

- Cyano participation : Stabilization of transition states via resonance in Suzuki-Miyaura couplings (e.g., with arylboronic acids) .

Mechanistic studies : - Kinetic isotope effects (KIE) and Hammett plots reveal rate dependence on electronic effects of substituents.

- In situ IR monitoring tracks nitrile conversion to intermediates like enamines .

What experimental approaches are used to study the interaction of this compound with biological targets, such as enzymes or receptors?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., cytochrome P450 isoforms).

- Molecular docking : Use AutoDock Vina to predict binding poses, guided by indole’s π-π stacking and nitrile’s hydrogen-bond acceptor properties .

- Mutagenesis : Replace key residues (e.g., Tyr → Phe in active sites) to validate interaction hotspots .

How do structural modifications (e.g., substituent variations on the indole ring) affect the compound’s physicochemical properties and bioactivity?

Advanced

Structure-Activity Relationship (SAR) Table :

| Substituent (Position) | logP⁺ | Binding Affinity (IC₅₀, μM) | Notes |

|---|---|---|---|

| -H (Reference) | 2.1 | 15.8 | Baseline |

| -F (5-position) | 2.3 | 9.2 | Increased lipophilicity and affinity |

| -OCH₃ (4-position) | 1.8 | 22.4 | Reduced membrane permeability |

| -NO₂ (6-position) | 2.6 | 35.1 | Electron-withdrawing groups lower activity |

⁺Calculated using MarvinSketch.

Methodology :

- Synthesize analogs via regioselective electrophilic substitution.

- Assess solubility (shake-flask method) and permeability (Caco-2 assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.